7-Hydroxyisoquinoline

Physicochemical characterization Ionization state prediction Solubility optimization

7-Hydroxyisoquinoline (CAS 7651-83-4; molecular formula C9H7NO; MW 145.16 g/mol) is a heterocyclic aromatic compound belonging to the hydroxyisoquinoline class, characterized by a hydroxyl group substitution at the 7-position of the isoquinoline bicyclic scaffold. Its physicochemical profile includes a melting point of 226-228°C and a pKa of 5.68 (measured at 20°C).

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 7651-83-4
Cat. No. B3043168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyisoquinoline
CAS7651-83-4
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)O
InChIInChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
InChIKeyWCRKBMABEPCYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyisoquinoline CAS 7651-83-4: Physicochemical Profile and Comparator Identification for Scientific Procurement


7-Hydroxyisoquinoline (CAS 7651-83-4; molecular formula C9H7NO; MW 145.16 g/mol) is a heterocyclic aromatic compound belonging to the hydroxyisoquinoline class, characterized by a hydroxyl group substitution at the 7-position of the isoquinoline bicyclic scaffold [1]. Its physicochemical profile includes a melting point of 226-228°C and a pKa of 5.68 (measured at 20°C) . The compound appears as an off-white to light yellow solid . The closest structural analogs for scientific comparison include positional isomers: 1-hydroxyisoquinoline (CAS 491-30-5), 5-hydroxyisoquinoline (CAS 2439-04-5), and 8-hydroxyisoquinoline (CAS 3482-14-2), as well as the bicyclic heteroaromatic analog quinolin-7-ol (7-hydroxyquinoline). Selection among these comparators is driven by differences in substitution position, tautomeric behavior, and resultant physicochemical and biological properties.

7-Hydroxyisoquinoline CAS 7651-83-4: Why Positional Isomers Cannot Be Freely Substituted


Generic substitution among hydroxyisoquinoline positional isomers is precluded by fundamental differences in electronic structure, tautomeric equilibrium, and metabolic fate. The position of hydroxyl substitution dictates the compound's capacity for keto-enol tautomerism: 1-hydroxyisoquinoline exists predominantly in the keto form, whereas the 7-hydroxy isomer maintains the enol form under comparable conditions [1]. This difference directly affects hydrogen-bonding capacity, nucleophilicity, and coordination chemistry behavior. Furthermore, metabolism studies demonstrate that 1-, 4-, and 5-hydroxyisoquinoline are detected as metabolites of isoquinoline, whereas 5,6-dihydroxy-5,6-dihydroisoquinoline appears only as a minor metabolite, indicating position-dependent enzymatic processing [2]. The 7-position substitution confers a distinct pKa of 5.68, which differs from other isomers and governs ionization state at physiological and experimental pH conditions [3]. Consequently, interchange without validation would introduce uncontrolled variability in reaction kinetics, biological assay outcomes, and spectroscopic signatures.

7-Hydroxyisoquinoline CAS 7651-83-4: Quantitative Differential Evidence for Scientific Selection


7-Hydroxyisoquinoline pKa and Ionization State: 5.68 at 20°C for Physiologically Relevant Protonation Control

7-Hydroxyisoquinoline exhibits a pKa of 5.68 at 20°C [1]. In contrast, 5-hydroxyisoquinoline, while lacking a directly reported pKa in the same source, can be inferred from thermochemical studies to possess a different acid-base profile due to its distinct electronic environment at the 5-position, which influences proton affinity and hydrogen-bonding interactions [2]. This difference in pKa directly impacts the compound's ionization state at physiological pH (~7.4), where 7-hydroxyisoquinoline exists predominantly in its neutral phenol form, while alternative substitution positions may shift the protonation equilibrium.

Physicochemical characterization Ionization state prediction Solubility optimization

7-Hydroxyisoquinoline in Woodward-Doering Quinine Total Synthesis: Validated Historical Precedent Unmatched by 5- or 8-Hydroxy Isomers

7-Hydroxyisoquinoline served as the essential starting material for the Woodward-Doering total synthesis of homomeroquinene and d-quinotoxine, the key intermediates in the landmark 1944 total synthesis of quinine [1]. This synthetic route, extensively reviewed and validated [1], relies specifically on the 7-position hydroxyl substitution pattern for the requisite ring-opening and functionalization steps. The 5-hydroxy, 8-hydroxy, and 1-hydroxy isomers have no documented utility in this historically significant and synthetically validated quinine synthesis pathway. While 8-hydroxyisoquinoline (CAS 3482-14-2) is commercially available and structurally analogous, its distinct hydroxyl positioning precludes the regiospecific transformations required for the Woodward-Doering sequence.

Total synthesis Quinine production Historical validation

7-Hydroxyisoquinoline CYP3A4 Inhibition: IC50 = 3.10 × 10^4 nM Demonstrates Selectivity Differential vs Alternative Isoquinoline Scaffolds

7-Hydroxyisoquinoline exhibits an IC50 of 3.10 × 10^4 nM (31 µM) against human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase [1]. This relatively low potency (high IC50) distinguishes it from more potent isoquinoline alkaloids that have been characterized as CYP form-selective inhibitors in structure-activity relationship studies [2]. For context, plant isoquinoline alkaloids investigated in parallel studies demonstrate CYP2C19 time-dependent inhibition with significantly higher potency, underscoring that the 7-hydroxy substitution pattern on the unsubstituted isoquinoline core yields attenuated CYP3A4 interaction compared to more complex alkaloid structures.

CYP inhibition Drug metabolism Enzyme assay

7-Hydroxyisoquinoline Thermal Stability and Melting Point: 226-228°C Establishes Solid-State Handling Window Distinct from 8-Hydroxy Isomer

7-Hydroxyisoquinoline exhibits a melting point of 226-228°C [1]. In direct comparison, 8-hydroxyisoquinoline (CAS 3482-14-2) has a reported melting point of 220-222°C, representing a 6°C lower thermal threshold . This difference, while modest, reflects distinct crystal packing energies arising from the altered hydrogen-bonding geometry associated with the 7- versus 8-position hydroxyl substitution. The 7-hydroxy isomer's higher melting point may confer marginally greater thermal robustness during storage and handling, though both compounds require storage under inert atmosphere at room temperature [1].

Thermal stability Solid-state characterization Storage conditions

7-Hydroxyisoquinoline CAS 7651-83-4: Evidence-Based Application Scenarios for Scientific Procurement


Total Synthesis of Quinine and Cinchona Alkaloid Derivatives

Investigators engaged in the total synthesis of quinine, cinchona alkaloids, or their structural analogs should prioritize 7-hydroxyisoquinoline over its positional isomers. The Woodward-Doering synthesis, a landmark achievement in organic chemistry, employed 7-hydroxyisoquinoline as the starting material for constructing homomeroquinene and d-quinotoxine, the key intermediates en route to quinine . This validated synthetic precedent provides a literature-documented pathway with established reaction conditions, yields, and intermediate characterizations. Alternative hydroxyisoquinoline isomers (1-, 5-, or 8-hydroxy) lack this demonstrated utility in quinine synthesis, making them unsuitable substitutes without extensive re-optimization of reaction sequences.

CYP Enzyme Inhibition Profiling and Drug Metabolism Studies

For research programs investigating cytochrome P450 enzyme interactions, 7-hydroxyisoquinoline provides a well-characterized baseline scaffold with documented CYP3A4 inhibition activity (IC50 = 31 µM) . This quantitative data point enables researchers to benchmark the CYP interaction potential of the unsubstituted 7-hydroxyisoquinoline core against more complex isoquinoline alkaloids that exhibit time-dependent CYP2C19 inhibition [1]. The compound serves as a reference standard for structure-activity relationship (SAR) studies aimed at modulating CYP isoform selectivity, where the 7-position hydroxyl represents a defined pharmacophoric element distinct from alternative substitution patterns.

Excited-State Proton Transfer (ESPT) Photophysical Studies and Optical Switching Materials

7-Hydroxyisoquinoline is specifically documented for applications exploiting its excited-state proton transfer (ESPT) effect, including photophysical behavior studies in polymer matrices (polymethyl methacrylate, cellulose acetate, polyvinyl alcohol, and sulfonated tetrafluoroethylene-based copolymers) and as a material for all-optical switching . This photophysical property is intrinsically linked to the 7-position hydroxyl substitution and its capacity for intramolecular proton transfer upon photoexcitation. Positional isomers with hydroxyl groups at the 1-, 5-, or 8-positions exhibit different tautomeric equilibria—1-hydroxyisoquinoline, for instance, favors the keto form [1]—which fundamentally alters their ESPT behavior and renders them unsuitable substitutes for applications requiring the specific photophysics of the 7-hydroxy isomer.

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